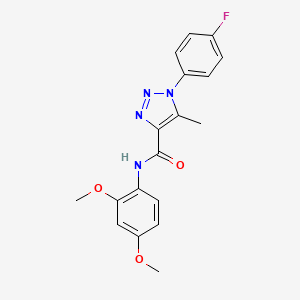![molecular formula C18H17N5O5S2 B4672379 N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B4672379.png)
N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE
Vue d'ensemble
Description
N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE is a sulfonamide compound that features a benzenesulfonamide structure substituted by an acetylamino group at position 4 and a pyrimidin-2-yl group at the nitrogen atom. This compound is a metabolite of the sulfonamide antibiotic sulfadimethoxine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves the conversion of sulfadiazine into 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide through the reaction with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as a solvent . The hydrazine derivative of sulfadiazine can then be prepared through the interaction of the synthesized compound with hydrazine in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine.
Reduction: Reduction reactions can be carried out using hydrazine.
Substitution: The compound can undergo substitution reactions, particularly in the presence of chloroacetyl chloride.
Common Reagents and Conditions
Oxidation: Iodine in the presence of glacial acetic acid.
Reduction: Hydrazine in dimethylformamide.
Substitution: Chloroacetyl chloride in the presence of diethylamine and dimethylformamide.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide.
Applications De Recherche Scientifique
N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The compound targets specific molecular pathways involved in bacterial metabolism, leading to the disruption of essential processes and ultimately bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((PYRIDIN-2-YLMETHYL)-SULFAMOYL)-PHENYL)-ACETAMIDE
- N-(4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl)-3-methylbenzamide
- N(4)-acetylsulfamethazine
Uniqueness
N-[4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to its specific substitution pattern and its role as a metabolite of sulfadimethoxine. This structural uniqueness contributes to its distinct chemical properties and biological activities compared to other similar compounds .
Propriétés
IUPAC Name |
N-[4-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S2/c1-13(24)21-14-3-7-16(8-4-14)29(25,26)22-15-5-9-17(10-6-15)30(27,28)23-18-19-11-2-12-20-18/h2-12,22H,1H3,(H,21,24)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPIYRFTYQQXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672309.png)
![2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4672312.png)
![6-bromo-N-[1-(dipentylamino)propan-2-yl]-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B4672324.png)
![4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4672330.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B4672333.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine-4-carboxamide](/img/structure/B4672341.png)
![1-(3-CHLOROPHENYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE](/img/structure/B4672349.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA](/img/structure/B4672357.png)

![2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID](/img/structure/B4672367.png)
![N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B4672371.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide](/img/structure/B4672378.png)
![(4-benzyl-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4672390.png)
![N~4~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4672398.png)
